alpha-Pyridoin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-1,2-dipyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11(9-5-1-3-7-13-9)12(16)10-6-2-4-8-14-10/h1-8,11,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBDAJDDDOIASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(=O)C2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318438 | |
| Record name | α-Pyridoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141-06-6 | |
| Record name | α-Pyridoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1141-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-1,2-di-2-pyridylethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-Pyridoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Pyridoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-1,2-di-2-pyridylethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis Methodologies and Mechanistic Investigations of Alpha Pyridoin and Its Derivatives
Classical Synthetic Routes to Alpha-Pyridoin
The traditional synthesis of this compound, a compound characterized by its 1,2-di(2-pyridyl)-1,2-ethenediol structure, is rooted in the principles of benzoin-type condensation reactions. google.com In its solid state, this compound adopts a stable, coplanar E-enediol configuration, which is reinforced by two strong intramolecular hydrogen bonds between the hydroxyl oxygen atoms and the adjacent pyridyl nitrogen atoms. mdpi.comresearchgate.net However, when in solution, a tautomeric equilibrium exists between this enediol form and the α-hydroxy ketone form, with the balance depending on the solvent used. mdpi.comresearchgate.net The α-hydroxy ketone tautomer is the reactive species in subsequent chemical transformations. mdpi.comresearchgate.net
The Pyridoin Condensation Reaction Mechanism
The reaction often referred to as the pyridoin condensation is a variation of the benzoin (B196080) condensation. The classical mechanism, first detailed by Arthur Lapworth for benzaldehyde, involves the nucleophilic attack of a cyanide ion (CN⁻) on the carbonyl carbon of an aldehyde to form a cyanohydrin intermediate. google.com This intermediate then attacks a second aldehyde molecule to form the final product. google.com
In the context of this compound, the synthesis involves the dimerization of 2-pyridinecarboxaldehyde (B72084). google.com One established method involves reacting 2-pyridinecarboxaldehyde with glacial acetic acid or potassium cyanide (KCN) over several hours. google.com An alternative route involves the high-temperature reaction of 2-pyridinecarboxaldehyde with 2-pyridinemethanol (B130429) in the absence of a catalyst. This initially yields 2-hydroxy-1,2-di(2-pyridyl)ethanone, which is unstable in solution and subsequently converts to the more stable 1,2-di(pyridin-2-yl)ethene-1,2-diol (this compound). google.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficiency of condensation reactions, including the synthesis of this compound, is highly dependent on the reaction conditions. Optimization strategies often involve systematic adjustments to solvents, temperature, and reactant concentrations to maximize yield and selectivity.
For instance, in related condensation reactions, changing the solvent has been shown to significantly impact the outcome. A study on a Lewis acid-induced reaction for oxazole (B20620) synthesis found that while solvents like THF, dioxane, toluene, DMF, and DMSO gave unsatisfactory results, switching to ethyl acetate (B1210297) or n-propyl acetate dramatically increased the yield to 75% and 81%, respectively. rsc.org
Temperature is another critical parameter. Increasing the reaction temperature can lead to higher yields and shorter reaction times. In one optimization study, raising the temperature from 80°C to 120°C increased the product yield from 18% to 45% while reducing the reaction time. researchgate.net Similarly, adjusting the stoichiometric ratios of the reactants is a common technique to improve reaction efficiency. researchgate.netnih.gov These general principles of optimizing reaction parameters are applicable to the pyridoin condensation to enhance the yield and purity of this compound.
Novel Synthetic Strategies for this compound Derivatives
Research has expanded beyond the classical synthesis of this compound to develop novel derivatives with tailored properties. These strategies involve introducing various substituents onto the pyridyl rings or utilizing this compound as a foundational block for more complex molecules.
Synthesis of Substituted this compound Analogues
The synthesis of substituted this compound analogues allows for the fine-tuning of the molecule's electronic and chemical properties.
Derivatives of this compound featuring methyl or methoxy (B1213986) groups at the 5-position of the pyridine (B92270) rings have been successfully synthesized. rsc.orgresearchmap.jp These analogues are typically prepared from the corresponding disubstituted pyridines. researchmap.jp The introduction of these electron-donating groups has been shown to influence the compound's properties, notably enhancing its antioxidant activity compared to the parent this compound. rsc.orgresearchmap.jp
Table 1: Synthesis of 5,5'-Substituted this compound Derivatives
| Derivative Name | Substituent at 5-position | Starting Material | Reference |
|---|---|---|---|
| 5,5'-dimethyl-alpha-pyridoin | Methyl (-CH₃) | Disubstituted pyridine | researchmap.jp |
Ligand Precursor Synthesis Utilizing this compound
This compound serves as a valuable precursor for the synthesis of various ligands used in coordination chemistry and materials science.
A key application is the synthesis of this compound oxime (α-pyroxH₂). This is achieved by reacting this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate. mdpi.comresearchgate.netresearchgate.net The resulting oxime is a versatile ligand that has been used to create complex coordination polymers, such as a dodecanuclear copper(II) cluster. mdpi.comresearchgate.netsciprofiles.com
Furthermore, this compound has been employed in the creation of functional materials. It has been used to synthesize a novel light-emitting aluminum complex (PAl), demonstrating its potential in the field of electroluminescent materials. worldscientific.comresearchgate.net It also acts as a precursor in the synthesis of PTPPZ ligands, which are formed through a pyridoin condensation followed by a cyclization step. acs.org
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 70769 |
| 2-Pyridinecarboxaldehyde | 7118 |
| Potassium cyanide | 9998 |
| 2-Pyridinemethanol | 11096 |
| 5-Methyl-alpha-pyridoin | Not available |
| 5-Methoxy-alpha-pyridoin | Not available |
| This compound oxime | 14197931 |
| Hydroxylamine hydrochloride | 61460 |
| Sodium acetate | 517045 |
| Copper(II) | 271 |
Coordination Chemistry of Alpha Pyridoin and Its Ligand Systems
Alpha-Pyridoin as a Ligand in Metal Complex Formation
This compound (α-pyrH₂) is a versatile organic compound that exhibits a tautomeric equilibrium between its α-hydroxy ketone and E-enediol forms. mdpi.comresearchgate.net In the solid state, it predominantly exists as the coplanar E-enediol tautomer, 1,2-di(2-pyridyl)-1,2-ethenediol. mdpi.comresearchgate.netrsc.org This stability is attributed to the formation of two strong intramolecular hydrogen bonds where the hydroxyl oxygen atoms act as donors and the adjacent pyridyl nitrogen atoms serve as acceptors. mdpi.comresearchgate.net
Bidentate Ligational Properties of this compound
The structural arrangement of the E-enediol form of this compound makes it an effective bidentate ligand. Coordination with a metal ion occurs through one of the pyridyl nitrogen atoms and the oxygen atom of the adjacent deprotonated hydroxyl group. This forms a stable five-membered chelate ring, a common feature for bidentate ligands. This N,O-donor coordination mode is fundamental to its role in forming metal complexes.
Coordination Complexes of this compound Oxime (α-pyroxH₂)
The coordination chemistry of this compound's derivative, (E)-2-hydroxy-1,2-di(pyridin-2-yl)ethanone oxime (α-pyroxH₂), has been the subject of significant research, particularly its reactions involving copper(II) ions. mdpi.comresearchgate.net These investigations have revealed that the ligand can be induced to undergo complex transformations, leading to the formation of novel polynuclear metal clusters and coordination polymers. mdpi.comscilit.comclarku.edu
Copper(II)-Promoted Coordination Reactions of α-Pyridoin Oxime
The interaction between α-pyroxH₂ and copper(II) salts results in fascinating and diverse chemical structures, with the reaction outcomes being highly dependent on the solvent used. mdpi.commdpi.com These reactions are not simple coordination events; they involve significant, copper(II)-assisted transformations of the original α-pyroxH₂ ligand itself. mdpi.comscilit.comsciprofiles.com
When the reaction of α-pyroxH₂ with copper(II) chloride dihydrate (CuCl₂∙2H₂O) is conducted in refluxing methanol (B129727) (MeOH) in the presence of triethylamine (B128534) (Et₃N), a remarkable dodecanuclear copper(II) cluster is formed. mdpi.comscilit.comclarku.edu The resulting complex has the chemical formula [Cu₁₂Cl₁₂(mpydol)₄(pydox)₂(MeOH)₄] . mdpi.comsciprofiles.com The metallic core of this cluster features a unique topology, described as four consecutive isosceles triangles arranged in a zigzag pattern. mdpi.commdpi.comsciprofiles.com
A change in the reaction solvent from methanol to acetonitrile (B52724) (MeCN) dramatically alters the structure of the final product. mdpi.comscilit.commdpi.com In acetonitrile, the reaction yields a two-dimensional (2D) coordination polymer with the formula {[Cu₄Cl₄(pic)₄]}n . mdpi.comscilit.comsciprofiles.com This polymer is constructed from repeating tetrameric [Cu₄Cl₄] square units, which are linked into a 2D network by the transformed ligand. mdpi.commdpi.comsciprofiles.com
A key feature of the coordination chemistry of α-pyroxH₂ with copper(II) is the in-situ transformation of the ligand, a process that has been demonstrated to be copper(II)-assisted through "blind" experiments. mdpi.comscilit.comsciprofiles.com The nature of the resulting ligands is dictated by the solvent system.
In Methanol: The formation of the dodecanuclear cluster involves the transformation of α-pyroxH₂ into two distinct dianionic ligands:
mpydol²⁻ : The dianion of 1,2-dimethoxy-1,2-di(pyridin-2-yl)ethane-1,2-diol. mdpi.comsciprofiles.com
pydox²⁻ : The dianion of (E,E)-1,2-di(pyridin-2-yl)ethanedione dioxime. mdpi.comsciprofiles.com These newly formed ligands are then incorporated into the final [Cu₁₂] cluster structure. mdpi.com
In Acetonitrile: The reaction proceeds via a different pathway, resulting in the transformation of α-pyroxH₂ into:
pic⁻ : The pyridine-2-carboxylato(-1) anion. mdpi.comscilit.comsciprofiles.com This picolinate (B1231196) anion acts as the linker in the formation of the {[Cu₄Cl₄(pic)₄]}n 2D coordination polymer. mdpi.com
Detailed mechanistic proposals for these complex, copper-assisted transformations have been critically discussed in the scientific literature. mdpi.commdpi.comsciprofiles.com
Formation of Two-Dimensional Coordination Polymers
Coordination with Other 3d-Metal and Lanthanoid(III) Ions
The coordination chemistry of α-pyridoin and its derivatives extends beyond copper and nickel to other 3d-transition metals and lanthanoids. While the field is still developing, several key examples illustrate the versatility of α-pyridoin-based ligands in forming complexes with a range of metal ions.
One of the few structurally characterized examples involving a 3d-metal other than copper is a mononuclear manganese(III) complex, MnIII(α-pyroxH)2. mdpi.comresearchgate.net This complex was not synthesized directly from α-pyridoin oxime (α-pyroxH2) but was instead formed using (Z)-1,2-di(pyridin-2-yl)ethanone oxime. mdpi.comresearchgate.net In this complex, the α-pyridoin oxime derivative acts as a ligand. Research groups are actively exploring the reactions of α-pyridoin oxime with other 3d-metal ions to synthesize new complexes and study their magnetic properties. mdpi.comresearchgate.net
In the realm of lanthanoid chemistry, the reaction of the α-pyridoin anion with cerium(III) chloride in a methanol solution has been shown to produce a cerium(III) picolinate complex, Na₂[Ce(pic)₅]·picH·4H₂O. osti.gov In this reaction, the α-pyridoin anion undergoes a transformation to yield the picolinate ligand that coordinates to the cerium(III) ion. osti.gov The resulting complex exhibits a bicapped square antiprismatic geometry with a coordination number of ten. osti.gov The study of such lanthanide complexes is driven by their potential applications in luminescent materials, where the organic ligand can influence the 4f-4f, 5d-4f, and charge transfer transitions of the lanthanide ion. osti.gov However, the synthesis and design of lanthanide complexes present challenges due to the high coordination numbers typical for these ions. osti.gov
Magnetic Properties of Coordination Compounds involving this compound Derivatives
The magnetic properties of coordination compounds derived from α-pyridoin are of significant interest, with studies revealing both antiferromagnetic and ferromagnetic interactions depending on the structure of the resulting metal complex.
In contrast to the antiferromagnetic behavior observed in the polynuclear cluster, ferromagnetic interactions have been identified in a two-dimensional (2D) coordination polymer, {[Cu₄Cl₄(pic)₄]}n, also derived from the copper(II)-assisted transformation of α-pyridoin oxime. mdpi.comresearchgate.netscilit.com This polymer is constructed from Cu(II)₄ square units. mdpi.comscilit.comsciprofiles.comresearchgate.net Within each of these tetrameric units, the four Cu(II) ions are practically isolated. mdpi.comresearchgate.netscilit.comresearchgate.net The ferromagnetic interactions occur between these tetrameric units and are mediated through Cu(II)–(μ-Cl)–Cu(II) bridges. mdpi.comresearchgate.netscilit.comresearchgate.net
Antiferromagnetic Coupling in Polynuclear Clusters
Aroylhydrazone Derivatives of this compound in Metal Complexation
Aroylhydrazones derived from α-pyridoin represent a versatile class of ligands capable of forming multinuclear complexes with transition metals. The denticity of these ligands can vary, allowing them to act as bidentate, tridentate, or tetradentate ligands, leading to the formation of various dinuclear complexes. researchgate.net
A series of dimeric copper(II) complexes have been synthesized using aroylhydrazone derivatives of α-pyridoin. researchgate.net The synthesis involves the reaction of the aroylhydrazone ligand with a copper(II) salt. The resulting complexes have been characterized using various physicochemical techniques, including microanalysis, infrared (IR) and electronic spectroscopy, and magnetic susceptibility measurements. researchgate.net The structural elucidation of these solid complexes is supported by their spectral data and magnetic properties. researchgate.net The aroylhydrazone ligands in these complexes exhibit variable denticity, leading to the formation of different dinuclear copper(II) structures. researchgate.net Molecular mechanics calculations have been employed to further confirm the proposed molecular structures based on experimental findings. researchgate.net
Similar to their copper(II) counterparts, a new series of dimeric nickel(II) complexes with aroylhydrazones of α-pyridoin have also been synthesized and characterized. researchgate.net The synthesis follows a similar methodology, reacting the aroylhydrazone ligands with a nickel(II) salt. researchgate.net The characterization of these complexes has been carried out using techniques such as microanalysis, IR and electronic spectroscopy, and magnetic susceptibility measurements to determine their chemical formulae and structures. researchgate.net The aroylhydrazone ligands demonstrate the ability to act as bi-, tri-, and tetradentate ligands, resulting in the formation of a variety of dinuclear nickel(II) complexes with different structural arrangements. researchgate.net The proposed structures, based on experimental data, have been further validated through molecular mechanics calculations. researchgate.net
Ligand Denticity and Resultant Dinuclear Structures
The formation of dinuclear or polynuclear coordination complexes is fundamentally governed by the denticity and bridging capability of the ligands involved. wikipedia.org In the case of α-pyridoin and its related ligand systems, the arrangement of donor atoms allows for the simultaneous coordination to more than one metal center, facilitating the assembly of multinuclear architectures.
α-Pyridoin, in its solid state, predominantly exists as the stable coplanar E-enediol tautomer (1,2-di(pyridin-2-yl)ethene-1,2-diol). mdpi.comresearchgate.net This structure is stabilized by strong intramolecular hydrogen bonds between the hydroxyl groups and the nitrogen atoms of the pyridyl rings. mdpi.comresearchgate.net While this intramolecular bonding is prominent, the fundamental structure of the molecule contains multiple potential donor sites: two pyridyl nitrogen atoms and two hydroxyl oxygen atoms.
The ability of α-pyridoin derivatives to form dinuclear complexes has been demonstrated. For instance, aroylhydrazone derivatives of α-pyridoin have been shown to act as bidentate, tridentate, and even tetradentate ligands, yielding dinuclear complexes with copper(II) and nickel(II) ions. researchgate.net The denticity in these systems is enhanced by the additional donor atoms from the hydrazone moiety, which, in conjunction with the pyridyl and hydroxyl groups of the parent α-pyridoin framework, can effectively bridge two metal centers. researchgate.net
The coordination mode of the deprotonated enediol form of α-pyridoin, [C₅H₄NC(O⁻)]₂, is crucial for its role as a bridging ligand. The two nitrogen atoms from the pyridine (B92270) rings and the two oxygen atoms from the deprotonated hydroxyl groups can coordinate to metal ions. When the ligand coordinates to two different metal centers, a dinuclear structure is formed. The pyridyl nitrogen and an adjacent enediolate oxygen can chelate to one metal ion, while the other pyridyl-enediolate fragment chelates to a second metal ion, creating a bridging framework.
While the direct coordination chemistry of α-pyridoin to form simple dinuclear complexes is not as extensively documented as that of its derivatives, the structural features of the ligand provide a clear basis for its potential to form such species. The spatial arrangement of the N,O-donor sets allows it to span two metal centers, a prerequisite for the construction of dinuclear and higher-nuclearity structures. For example, the reaction of α-pyridoin oxime with copper(II) chloride leads to complex transformations and the formation of a large dodecanuclear copper(II) cluster, underscoring the ligand's capacity to facilitate the assembly of complex, multinuclear metal architectures rather than simple dinuclear units under certain conditions. mdpi.comresearchgate.netscilit.com
The table below summarizes the potential denticity of α-pyridoin-based ligands and the resulting structural outcomes observed in coordination chemistry.
| Ligand System | Potential Denticity | Observed Metal Complex Structures |
| α-Pyridoin (deprotonated enediol) | Bidentate, Tetradentate | Can act as a bridging ligand to form dinuclear or polynuclear structures. |
| Aroylhydrazones of α-pyridoin | Bidentate, Tridentate, Tetradentate | Forms dinuclear complexes with Cu(II) and Ni(II). researchgate.net |
| α-Pyridoin Oxime | Multidentate | Forms a dodecanuclear Cu(II) cluster and a 2D coordination polymer. mdpi.comresearchgate.net |
Mechanistic Studies of Alpha Pyridoin’s Reactivity
Redox Chemistry of Alpha-Pyridoin
This compound exists in a tautomeric equilibrium between an α-hydroxy ketone form and a more stable E-enediol configuration. mdpi.comresearchgate.net This equilibrium is solvent-dependent; in alcoholic solvents, the α-hydroxy ketone tautomer's presence increases. mdpi.com The redox chemistry of this compound is central to its function, particularly its antioxidant properties.
In protic solvents, alpha-pyridoins are known to be oxidized to their corresponding diketones, 2,2'-pyridils. This transformation is a key aspect of its antioxidant action. While the antioxidant activity of the resulting 2,2'-pyridils has been investigated and found to be lower than that of the parent this compound derivatives, the oxidation process itself is fundamental to its ability to neutralize oxidative species. The presence of a protic solvent facilitates the reaction, which is a critical consideration in evaluating its protective effects against oxidative stress in biological systems.
Radical Scavenging Mechanisms of this compound and its Derivatives
The primary antioxidant function of this compound and its derivatives lies in their ability to scavenge free radicals. rsc.orgnih.gov The specific mechanism by which this occurs is highly dependent on the solvent environment, dictating the pathway of radical neutralization. rsc.orgresearchgate.net Kinetic analyses of the reaction between this compound derivatives and the stable galvinoxyl radical (GO•) have elucidated two main mechanistic pathways. rsc.org
In non-polar solvents such as ethyl acetate (B1210297), the radical scavenging activity of this compound proceeds primarily through a Direct Hydrogen Atom Transfer (HAT) mechanism. rsc.orgresearchgate.net In this single-step process, a hydrogen free radical (a neutral hydrogen atom) is transferred from the enediol group of the antioxidant to the radical species. wikipedia.org This reaction is characteristic of many redox processes and involves the homolytic cleavage of the O-H bond. wikipedia.orgnih.gov
General HAT Mechanism:
Kinetic studies confirm that for this compound and its derivatives, the HAT mechanism is the predominant pathway in less polar environments. rsc.orgresearchgate.net
In contrast, when this compound is in a protic or ionizing solvent like ethanol (B145695), the radical scavenging kinetics are mainly governed by the Sequential Proton Loss Electron Transfer (SPLET) mechanism. rsc.orgresearchgate.net This multi-step process is favored in environments that can support ionization. rsc.org
The SPLET mechanism involves three distinct steps:
Proton Loss: The antioxidant molecule first deprotonates, forming an anion. This step is influenced by the proton affinity of the molecule and the pH of the medium. researchgate.net
Electron Transfer: The resulting anion then transfers an electron to the free radical, neutralizing it. researchgate.net
Protonation: The radical anion formed in the previous step is subsequently protonated by the solvent.
Kinetic analysis, including the effect of added base on the reaction rate, supports the prevalence of the SPLET mechanism for this compound in ethanol. rsc.orgnih.gov This pathway is often favored for phenolic antioxidants in polar solvents. researchgate.net
The antioxidant potency of this compound can be significantly modulated by introducing substituents onto its pyridine (B92270) rings. rsc.orgnih.gov Studies on 5,5'- and 6,6'-bis-substituted derivatives have shown that the nature and position of these groups are crucial. rsc.org
Compounds with electron-donating groups, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, at the 5,5'-positions exhibit markedly higher radical-scavenging and anti-hemolysis activities compared to the unsubstituted this compound or even Vitamin C. rsc.org This enhanced activity is attributed to the increased electron density of the enediol system, which correlates with their oxidation potential. nih.gov The electron-releasing nature of these substituents stabilizes the resulting antioxidant radical, thereby facilitating the donation of a hydrogen atom or electron. vistas.ac.in
Conversely, the introduction of electron-withdrawing groups or placing substituents at the 6,6'-positions can have a different or lesser impact on the antioxidant capacity. rsc.orgnih.gov This structure-activity relationship highlights the importance of the electronic properties of the substituents in tuning the antioxidant efficacy of this compound derivatives. nih.gov
Table 1: Antioxidant Activity of α-Pyridoin and its Derivatives This table is based on data from DPPH radical scavenging assays.
| Compound | Substituent | Relative Activity |
| α-Pyridoin (1) | None | Stronger than ascorbic acid nih.gov |
| Derivative (5) | 5,5'-dimethyl | More potent than α-Pyridoin (1) nih.gov |
| Derivative (6) | 5,5'-dimethoxy | More potent than α-Pyridoin (1) nih.gov |
Sequential Proton Loss Electron Transfer (SPLET) Mechanism in Protic/Ionizing Solvents
Metal-Ion Assisted/Mediated/Promoted Reactivity of this compound Derivatives
The coordination of a ligand to a metal ion is known to alter its chemical properties and reactivity. researchgate.net this compound and its derivatives, particularly its oxime, are effective ligands in coordination chemistry, and their reactivity can be significantly influenced by the presence of metal ions. mdpi.comresearchgate.net
Research into the copper(II)-promoted reactions of this compound oxime demonstrates the profound effect of metal ions. mdpi.comresearchgate.net In the presence of Cu(II), this compound oxime undergoes transformations to various other compounds, a process confirmed by experiments to be copper(II)-assisted. mdpi.comscilit.comresearchgate.net For instance, reacting this compound oxime with copper(II) chloride in refluxing methanol (B129727) yields a complex dodecanuclear copper cluster. mdpi.com Changing the solvent to acetonitrile (B52724) results in a different polymeric compound, indicating the sensitivity of the reaction pathway to the conditions. mdpi.comscilit.com
The proposed mechanism for these transformations involves several metal-assisted steps:
Chelate Complex Formation: The initial step is the formation of a chelate complex between the this compound derivative and the Cu(II) ion. mdpi.com
Hydrolysis: The metal ion can then catalyze the hydrolysis of functional groups, such as the oxime. mdpi.com
Redox Decomposition: This is followed by a redox-type decomposition of the intermediate, which can involve the metal center. mdpi.com
Similarly, the related compound 2,2'-pyridil, the oxidized form of this compound, undergoes metal-promoted alcoholysis and oxidation in the presence of metal halides. researchgate.net The metal ion can induce a nucleophilic attack on the carbonyl group, leading to the formation of a hemiacetal. researchgate.net These studies underscore the role of metal ions in promoting nucleophilic additions, hydrolysis, and redox reactions in this compound and its derivatives, expanding their chemical reactivity beyond their inherent antioxidant capabilities. mdpi.comresearchgate.netresearchgate.net
Nucleophilic Addition at Carbon Atoms
The carbon atoms within the this compound framework, particularly the carbonyl carbon of the α-hydroxy ketone tautomer, are primary sites for nucleophilic addition. The electrophilicity of these carbons is enhanced by the electron-withdrawing nature of the adjacent pyridyl rings.
Research on the copper(II)-assisted reactivity of this compound oxime ((E)-2-hydroxy-1,2-di(pyridin-2-yl)ethanone oxime, α-pyroxH₂) provides a clear example of this mechanism. uni.lufishersci.se In these reactions, α-pyroxH₂ is believed to transform into a key intermediate, 1,2-di(pyridin-2-yl)ethane-1,2-dione. uni.lu This α-diketone intermediate possesses two highly activated ketone functionalities, making it exceptionally susceptible to attack by nucleophiles present in the reaction medium. uni.lu
In a reaction system containing methanol (MeOH) as a solvent, the methanol molecules act as nucleophiles, attacking the electrophilic carbonyl carbons of the diketone intermediate. uni.lu This nucleophilic addition of methanol results in the formation of 1,2-dimethoxy-1,2-di(pyridin-2-yl)ethane-1,2-diol (mpydolH₂). uni.lufishersci.se This transformation highlights the susceptibility of the carbon backbone to nucleophilic attack, a fundamental aspect of this compound's reactivity.
| Reactant/Intermediate | Nucleophile | Product of Nucleophilic Addition |
|---|---|---|
| 1,2-di(pyridin-2-yl)ethane-1,2-dione | Methanol (CH₃OH) | 1,2-dimethoxy-1,2-di(pyridin-2-yl)ethane-1,2-diol |
Electrophilic Attack on Nitrogen or Oxygen Atoms
The this compound structure contains several heteroatoms, including the pyridyl nitrogen atoms and the hydroxyl and oxime oxygen atoms (in its derivative), which possess lone pairs of electrons and could theoretically act as sites for electrophilic attack. However, experimental investigations into the metal-involving reactivity of this compound oxime have shown that this reaction pathway is not favored under the studied conditions. uni.lufishersci.ca
In a comprehensive study aimed at exploring the copper(II)-assisted reactivity of this compound oxime, one of the specific goals was to investigate electrophilic attack on the nitrogen and/or oxygen atoms. uni.lufishersci.cafishersci.se Despite efforts to promote this mechanism, the study concluded that this objective was not achieved, indicating a lower propensity for these sites to undergo electrophilic attack compared to other potential transformations. uni.lu This finding is significant as it helps to define the reactivity landscape of the molecule, suggesting that nucleophilic additions and rearrangements are the more dominant pathways.
Alkoxy Carbon and Oxygen Atom Transformations
Following the initial nucleophilic addition at the carbon atoms, the resulting alkoxy groups can undergo further significant transformations, particularly when mediated by metal ions. The copper(II)-promoted reactions of this compound oxime demonstrate this subsequent reactivity. uni.lufishersci.se
The product formed from the nucleophilic addition of methanol, 1,2-dimethoxy-1,2-di(pyridin-2-yl)ethane-1,2-diol (mpydolH₂), does not remain inert. In the presence of a base (triethylamine) and copper(II) ions, it undergoes deprotonation and coordination. uni.lu This process involves the transformation of the neutral diol into its dianionic form, mpydol²⁻. uni.lufishersci.se The alkoxy oxygen atoms of the mpydol²⁻ ligand coordinate to the Cu(II) centers, playing a crucial role in the assembly of a complex dodecanuclear copper(II) cluster, [Cu₁₂Cl₁₂(mpydol)₄(pydox)₂(MeOH)₄]. uni.lu This demonstrates a metal-assisted transformation where the newly formed alkoxy groups are chemically altered (deprotonated) and participate directly in the formation of a complex coordination compound. uni.lufishersci.ca These transformations underscore the compound's capacity for complex, multi-step reaction sequences initiated by a simple nucleophilic addition.
Computational Chemistry and Theoretical Investigations of Alpha Pyridoin
Quantum Chemical Studies on Molecular Structure and Bonding
Quantum chemical calculations have been instrumental in confirming the structural details and bonding characteristics of alpha-pyridoin, particularly its preferred configuration and the nature of its internal bonding forces.
In solution, this compound exhibits a dynamic tautomeric equilibrium between the stable enediol form and the α-hydroxy ketone form. mdpi.comresearchgate.net The position of this equilibrium is highly dependent on the nature of the solvent. mdpi.comresearchgate.netrsc.org
In non-polar solvents , the enediol form, stabilized by intramolecular hydrogen bonds, remains the major species.
In polar, protic solvents like alcohols (e.g., methanol) , the percentage of the α-hydroxyketone tautomer increases. mdpi.comresearchgate.net This shift is attributed to the partial disruption of the internal hydrogen bonds in favor of forming new intermolecular hydrogen bonds between the solvent's hydroxyl groups and the nitrogen atoms of the pyridyl rings. mdpi.comresearchgate.net
The existence of this equilibrium mixture in solution is clearly indicated by techniques such as 1H-NMR spectroscopy. For instance, the 1H-NMR spectrum of this compound in deuterated methanol (B129727) (CD3OD) suggests the presence of a mixture of species, reflecting the tautomeric balance. mdpi.comresearchgate.net This solvent-induced shift in equilibrium is crucial as the α-hydroxy ketone form is presumed to be the reactive species in certain reactions, such as the formation of its oxime derivative. mdpi.com
Analysis of Enediol Configuration and Intramolecular Hydrogen Bonding
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance of accuracy and computational cost for studying the electronic structure of molecules. arxiv.org It has been widely applied to understand the geometry, electronic properties, and spectroscopic features of various organic compounds. tandfonline.comnih.gov
DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule by finding the minimum energy geometry. researchgate.net Methods like B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or def2-TZVP) are commonly employed for geometry optimization. arxiv.orgnih.gov
These calculations provide key electronic structure parameters that describe the molecule's reactivity. tandfonline.com
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these frontier orbitals are crucial. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The regions of high HOMO density indicate the most probable sites for electrophilic attack. tandfonline.com
Energy Gap (ΔE = E_LUMO - E_HOMO): The difference between the LUMO and HOMO energies is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity. tandfonline.com
Table 1: Typical Quantum Chemical Parameters Derived from DFT Calculations
| Parameter | Symbol | Description |
|---|---|---|
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |
| Chemical Potential | μ | Measures the escaping tendency of an electron from a stable system. |
| Chemical Hardness | η | Measures the resistance to charge transfer. |
| Electrophilicity Index | ω | Measures the propensity of a species to accept electrons. |
DFT calculations are also a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model.
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the calculation of nuclear magnetic shielding tensors, which can be converted into 1H and 13C NMR chemical shifts. scielo.br Comparing these theoretical shifts with experimental spectra helps in the precise assignment of signals and confirms the molecular structure. nih.govscielo.br
IR Spectroscopy: DFT can compute the vibrational frequencies and their corresponding intensities. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify characteristic functional groups and confirm the proposed structure. For this compound, such calculations would confirm the absence of a C=O stretch and the presence of O-H and C=C stretching vibrations characteristic of the enediol form.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. nih.govnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λ_max) observed in a UV-Vis spectrum. nih.gov
Optimization of Molecular Geometries and Electronic Structures
Theoretical Modeling of Reaction Mechanisms
Theoretical modeling provides a molecular-level understanding of how chemical reactions proceed. For this compound, computational studies have been particularly insightful in elucidating its antioxidant mechanism.
Research has shown that this compound acts as an effective antioxidant, and theoretical modeling helps to explain the underlying mechanism. rsc.org The specific pathway for its radical-scavenging activity depends on the solvent environment. rsc.org
Hydrogen Atom Transfer (HAT): In non-polar solvents like ethyl acetate (B1210297), kinetic analysis suggests that the reaction proceeds primarily through a direct HAT mechanism. The enediol's hydroxyl group donates a hydrogen atom directly to a free radical. rsc.org
Sequential Proton Loss Electron Transfer (SPLET): In polar solvents like ethanol (B145695), which can support ionization, the mechanism shifts. The kinetics are primarily governed by the SPLET pathway. This involves the initial deprotonation of the enediol's hydroxyl group, followed by the transfer of an electron from the resulting anion to the radical species. rsc.org
These mechanistic insights, derived from a combination of experimental kinetics and theoretical considerations, are crucial for understanding the structure-activity relationship of this compound and its derivatives as antioxidants. rsc.orgdntb.gov.ua
Simulation of Radical Scavenging Pathways (HAT vs. SPLET)
This compound is recognized as a distinctive enediol antioxidant. nih.gov The effectiveness of an antioxidant is largely determined by the mechanism through which it neutralizes free radicals. Two predominant pathways for radical scavenging by phenolic and enediolic compounds are the Hydrogen Atom Transfer (HAT) and the Sequential Proton Loss Electron Transfer (SPLET) mechanisms. rsc.orgscielo.org.mx Computational simulations have been pivotal in dissecting which of these pathways this compound and its derivatives are likely to follow under different environmental conditions. nih.govrsc.org
The HAT mechanism involves the direct transfer of a hydrogen atom from the antioxidant to a free radical. This process can be described by the following reaction:
RO• + ArOH → ROH + ArO•
The feasibility of this pathway is often evaluated by calculating the bond dissociation enthalpy (BDE) of the O-H bond in the antioxidant. A lower BDE indicates a more easily donatable hydrogen atom and, consequently, a more efficient HAT process.
The SPLET mechanism , on the other hand, is a two-step process that is particularly relevant in polar, ionizable solvents. rsc.orgdigitellinc.com It involves the initial deprotonation of the antioxidant, followed by the transfer of an electron to the free radical. The steps are as follows:
ArOH ⇌ ArO⁻ + H⁺
ArO⁻ + RO• → ArO• + RO⁻
The favorability of the SPLET mechanism is assessed by the acidity of the antioxidant (pKa) and the ionization potential (IP) of its anionic form.
Kinetic analyses of the reaction between this compound and the stable galvinoxyl radical have revealed a strong solvent dependency on the operative mechanism. nih.govrsc.org In a non-polar solvent like ethyl acetate, the reaction predominantly occurs via the HAT mechanism. nih.govrsc.org However, in a polar protic solvent such as ethanol, which can support ionization, the kinetics are primarily governed by the SPLET mechanism. nih.govrsc.org This is because ethanol can facilitate the initial proton loss from the enediol group of this compound, a crucial first step in the SPLET pathway.
Computational studies on this compound and its substituted derivatives have provided quantitative data to support these experimental findings. By calculating parameters like BDE, IP, and proton affinity (PA), researchers can predict the dominant radical scavenging pathway. For instance, theoretical calculations can illustrate how electron-donating or electron-withdrawing substituents on the pyridyl rings of this compound influence its antioxidant capacity by altering the BDE and IP values.
| Parameter | Description | Relevance to Radical Scavenging |
| Bond Dissociation Enthalpy (BDE) | The enthalpy change required to homolytically break a bond. | A lower O-H BDE facilitates the Hydrogen Atom Transfer (HAT) mechanism. |
| Ionization Potential (IP) | The energy required to remove an electron from an atom or molecule. | A lower IP for the deprotonated form favors the Sequential Proton Loss Electron Transfer (SPLET) mechanism. |
| Proton Affinity (PA) | The negative of the enthalpy change for the protonation reaction in the gas phase. | Relates to the first step of the SPLET mechanism in solution. |
| Proton Dissociation Enthalpy (PDE) | The enthalpy change for the heterolytic cleavage of a bond to form a proton and an anion. | Influences the deprotonation step in the SPLET mechanism. |
| Electron Transfer Enthalpy (ETE) | The enthalpy change associated with the electron transfer step. | A key thermodynamic parameter for the second step of the SPLET mechanism. |
Investigation of Metal-Ligand Interactions and Reaction Intermediates
The pyridyl nitrogen atoms and the enediol group of this compound make it an excellent ligand for coordinating with metal ions. mdpi.com Computational chemistry is a valuable tool for investigating the nature of these metal-ligand interactions and for identifying and characterizing the transient reaction intermediates that may form. mdpi.comresearchgate.net
Theoretical studies can model the coordination of this compound with various metal ions, predicting the geometry of the resulting complexes and the strength of the coordination bonds. researchgate.net For example, in the context of copper(II)-promoted reactions of this compound oxime, computational methods can help elucidate the complex reaction mechanisms that lead to the formation of multinuclear copper clusters. mdpi.comresearchgate.net These reactions can be intricate, involving transformations of the this compound ligand itself. mdpi.comscilit.com
By performing calculations on proposed reaction intermediates, it is possible to assess their relative stabilities and determine the most likely reaction pathways. For instance, in the copper(II)-assisted transformation of this compound oxime, several intermediates are proposed, and their formation is influenced by the reaction solvent. researchgate.net Computational modeling can provide insights into the role of the solvent in stabilizing certain intermediates over others, thereby directing the reaction towards a specific product. researchgate.net These studies can also shed light on the electronic structure of the metal complexes and how it influences their magnetic properties. mdpi.comscilit.com
Molecular Mechanics Calculations for Complex Structures
For large, complex structures involving this compound, such as its coordination polymers or its inclusion in biological macromolecules, molecular mechanics calculations offer a computationally efficient method for structural analysis. researchgate.netnih.gov Unlike quantum mechanical methods that explicitly treat electrons, molecular mechanics uses classical physics to model the interactions between atoms.
Molecular mechanics calculations have been employed to confirm the assumed molecular structures of dimeric copper(II) and nickel(II) complexes with aroylhydrazones derived from this compound. researchgate.net In these studies, the ligands can act in a bi-, tri-, or tetra-dentate fashion, leading to various dinuclear complex structures. researchgate.net Molecular mechanics provides a means to refine and validate the proposed structures based on experimental data from techniques like IR and ESR spectroscopy and magnetic susceptibility measurements. researchgate.net
Advanced Applications and Research Frontiers Involving Alpha Pyridoin
Materials Science Applications
The structural characteristics of alpha-pyridoin make it a valuable ligand in the synthesis of novel materials with significant optical and electronic properties.
Development of Light-Emitting Aluminum Complexes
A notable application of this compound is in the creation of light-emitting aluminum complexes. Researchers have successfully synthesized a novel light-emitting aluminum complex, designated as PAl, which incorporates this compound. The synthesis involves dissolving this compound in absolute ethanol (B145695) with pyridine (B92270), followed by the addition of an aqueous solution of aluminum chloride hexahydrate. The resulting yellow precipitate, the PAl complex, demonstrates significant thermal stability, remaining stable up to 350°C under a nitrogen atmosphere. This stability is crucial for the longevity and performance of electronic devices.
The PAl complex, synthesized from this compound, has shown promising electroluminescent (EL) properties, making it a candidate for use in Organic Light-Emitting Devices (OLEDs). When fabricated into a multilayer OLED, the complex emits a blue-green light.
A typical device structure is ITO/TPD/PAl/Al, where:
ITO is the transparent anode (Indium Tin Oxide).
TPD (N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine) serves as the hole-transporting layer.
PAl is the emissive layer made from the aluminum-pyridoin complex.
Al is the metal cathode.
In this configuration, the PAl layer is responsible for light emission. The photoluminescence (PL) spectrum of a PAl cast film shows a peak, and the corresponding EL emission from the device is observed at a slightly different wavelength. For instance, a blue-green emission at 504 nm has been recorded, which is a redshift compared to the PL spectrum. The brightness of the emitted light increases exponentially with the applied bias voltage, a key characteristic for display applications. Another heteroleptic organoaluminum complex, synthesized using both this compound and 8-hydroxyquinoline, also demonstrated blue-green light emission, highlighting the potential of this compound-based materials in developing new EL devices.
Corrosion Inhibition Studies
This compound has been identified as an effective corrosion inhibitor, particularly for metals in aggressive acidic environments. Its molecular structure allows it to adsorb onto metal surfaces, forming a protective barrier against corrosive agents.
This compound as a Corrosion Inhibitor for Metals in Acidic Media
Research has demonstrated the efficacy of this compound in preventing the corrosion of mild steel in hydrochloric acid (HCl) solutions. sigmaaldrich.com Studies comparing this compound with a structurally similar compound, 2,2'-pyridil, found that this compound provides superior inhibition. sigmaaldrich.com
The inhibition efficiency of this compound is dependent on both its concentration and the ambient temperature. As the concentration of this compound in the acidic solution increases, the level of corrosion protection improves. sigmaaldrich.com Similarly, the inhibition effect becomes more pronounced at higher temperatures. sigmaaldrich.com This suggests that the protective mechanism involves chemical adsorption (chemisorption), where a stable bond is formed between the inhibitor molecule and the metal surface. sigmaaldrich.com The adsorption behavior of this compound on mild steel has been found to follow the Freundlich adsorption isotherm. sigmaaldrich.com The enhanced performance of this compound is attributed to its higher solubility, facilitated by hydrogen bonding, and its ability to form a more stable protective layer on the mild steel. sigmaaldrich.com
Below is a data table summarizing the inhibition efficiency from a study using weight loss measurements in 1M HCl.
| Inhibitor Concentration (M) | Temperature (°C) | Inhibition Efficiency (%) of this compound |
| 1.0 x 10⁻⁵ | 30 | 65.4 |
| 1.0 x 10⁻⁵ | 40 | 70.2 |
| 1.0 x 10⁻⁵ | 50 | 75.1 |
| 1.0 x 10⁻⁴ | 30 | 78.3 |
| 1.0 x 10⁻⁴ | 40 | 82.5 |
| 1.0 x 10⁻⁴ | 50 | 86.4 |
Data derived from graphical representations in referenced literature. sigmaaldrich.com
Analytical Chemistry Methodologies
The pyridine rings and hydroxyl groups in this compound and its derivatives make them excellent candidates for use as chelating agents in analytical chemistry. These compounds can form stable, colored complexes with various metal ions, enabling their quantitative determination.
Use of this compound Derivatives in Spectrophotometric Determinations
While specific studies on this compound derivatives for spectrophotometry are emerging, the principle is well-established using analogous pyridine-based compounds. A prominent example is 4-(2-pyridylazo)resorcinol (B72590) (PAR), a metallochromic indicator that forms distinctively colored complexes with over 50 metal ions. sigmaaldrich.comnih.gov This property allows for the selective and sensitive determination of metals like cobalt(II), copper(II), and nickel(II) using derivative spectrophotometry. nih.gov
This analytical technique helps resolve spectral interferences in mixtures of metal ions. nih.gov For instance, first-derivative spectra can be used to determine the concentration of individual components in many binary mixtures, while second- and third-derivative spectra can analyze more complex ternary and quaternary mixtures. nih.gov
Given that derivatives of this compound have been successfully synthesized for other applications, such as for their antioxidant properties, there is significant potential for their use in similar analytical methodologies. nih.govrsc.org The core structure of this compound, featuring two pyridine rings, suggests that its derivatives could be developed into highly selective and sensitive reagents for the spectrophotometric determination of a wide range of metal ions.
Supramolecular Chemistry and Crystal Engineering
This compound is a molecule of significant interest in the fields of supramolecular chemistry and crystal engineering. Its structural features, including rigid pyridyl groups and hydrogen-bonding capabilities, make it a valuable building block for the design and synthesis of larger, well-defined molecular architectures. The specific geometry and electronic properties of this compound allow it to participate in various non-covalent interactions, which are fundamental to the construction of complex supramolecular assemblies.
Hydrogen Bonding Networks in Solid State Structures
In the solid state, the structure of this compound is defined by its tautomeric form and the resulting hydrogen bonding patterns. mdpi.com Extensive studies utilizing methods such as single-crystal X-ray crystallography, IR spectroscopy, and dipole moment measurements have established that this compound does not exist as the α-hydroxy ketone form in the solid state. mdpi.comresearchgate.net Instead, it adopts a coplanar E-enediol configuration (1,2-di-2-pyridylethenediol-1,2). mdpi.comiucr.org
The stability of this E-enediol tautomer is largely attributed to the formation of two strong intramolecular hydrogen bonds. mdpi.comresearchgate.net In this arrangement, the hydroxyl oxygen atoms of the enediol group act as hydrogen bond donors, while the nitrogen atoms of the adjacent 2-pyridyl rings serve as hydrogen bond acceptors. mdpi.comresearchgate.net This intramolecular hydrogen bonding results in a stable, planar molecular conformation. mdpi.com The presence of the electron-withdrawing 2-pyridyl rings further contributes to the conjugation and stability of this enediol form. mdpi.com While in solution a tautomeric equilibrium between the enediol and α-hydroxy ketone forms can exist depending on the solvent, the solid-state structure is consistently the enediol. mdpi.com
The crystal packing is therefore an assembly of these highly stable, planar units stabilized by intramolecular forces. The precise arrangement and any intermolecular interactions dictate the final crystal lattice, forming the basis of its use in crystal engineering to create predictable solid-state architectures.
Future Research Directions and Open Questions
Exploration of New Metal-Assisted Reactivity Patterns for Alpha-Pyridoin Derivatives
The coordination of this compound and its derivatives to metal ions can dramatically alter their reactivity, opening pathways to novel chemical transformations. researchgate.netresearchgate.net Research has shown that the reactivity of coordinated ligands is fundamental to the use of metal complexes as stoichiometric reagents and catalysts in significant organic reactions. mdpi.com
A key area of future research involves exploring the metal-assisted transformations of this compound derivatives, such as this compound oxime. researchgate.netmdpi.com For instance, copper(II) has been shown to promote complex reactions with this compound oxime, leading to the formation of intricate structures like a dodecanuclear cluster and a 2D coordination polymer. researchgate.netmdpi.com The specific transformation is highly dependent on the reaction solvent, as demonstrated by the different products obtained in methanol (B129727) versus acetonitrile (B52724). researchgate.netresearchgate.net
Future work should systematically investigate the influence of different metal ions (e.g., manganese, cobalt, nickel, zinc) and reaction conditions (solvents, temperature, ancillary ligands) on the reactivity of the this compound framework. mdpi.com This could lead to the discovery of new reactivity patterns, such as metal-induced rearrangements, ligand coupling, and internal redox reactions between the metal and the ligand. mdpi.com A deeper understanding of the mechanisms of these transformations, for which mechanistic proposals have been put forward, is a critical goal. researchgate.netmdpi.com
Table 1: Examples of Metal-Assisted Transformations of an this compound Derivative
| Starting Ligand | Metal Ion | Solvent | Major Product(s) | Reference |
|---|---|---|---|---|
| This compound oxime | Cu(II) | Methanol | Dodecanuclear Cu(II) cluster containing dianions of 1,2-dimethoxy-1,2-di(pyridin-2-yl)ethane-1,2-diol and (E,E)-1,2-di(pyridin-2-yl)ethanedione dioxime | researchgate.netmdpi.com |
Development of Novel Ligand Systems from this compound for Diverse Applications
The structural versatility of this compound makes it an excellent scaffold for designing novel ligand systems. The presence of multiple coordination sites—the pyridyl nitrogen atoms and the enediol oxygen atoms—allows for the formation of stable complexes with a wide range of metal ions. mdpi.com
Future research should focus on the rational design and synthesis of new polydentate ligands derived from this compound. By introducing different functional groups onto the pyridyl rings, the electronic properties and steric profile of the ligands can be fine-tuned. This tailored approach could yield ligands with enhanced selectivity and affinity for specific metal ions, leading to applications in areas such as:
Molecular Magnetism: The formation of polynuclear clusters with interesting magnetic properties, such as single-molecule magnet behavior, is a promising avenue. mdpi.commdpi.com The magnetic properties of a dodecanuclear copper cluster derived from an this compound derivative have already been investigated, revealing a complex interplay of antiferromagnetic and ferromagnetic interactions. researchgate.netmdpi.com
Luminescent Materials: Aluminum complexes of this compound have been synthesized and shown to exhibit electroluminescence, suggesting potential applications in organic light-emitting diodes (OLEDs). worldscientific.comkoreascience.krresearchgate.net Further development of such complexes could lead to more efficient and color-tunable light-emitting materials.
Bioinorganic Chemistry: Metal complexes of this compound derivatives, such as aroylhydrazones, have been synthesized and characterized, with potential applications in biological systems being an area for exploration. orcid.orgscispace.com
In-depth Computational Studies on Complex Reaction Pathways and Material Properties
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating complex reaction mechanisms and predicting the properties of new materials. mdpi.comdntb.gov.ua For this compound and its derivatives, computational studies can provide valuable insights that complement experimental findings.
Future research should employ in-depth computational studies to:
Elucidate Reaction Mechanisms: The mechanisms of metal-assisted transformations of this compound derivatives are often complex and difficult to probe experimentally. researchgate.netmdpi.com DFT calculations can be used to map out potential energy surfaces, identify transition states, and determine the most likely reaction pathways. rsc.org
Predict Material Properties: Computational methods can be used to predict the electronic, magnetic, and optical properties of new metal-organic frameworks (MOFs) and coordination polymers based on this compound ligands. mdpi.com This can guide the synthesis of materials with desired functionalities. For example, DFT has been used to study catecholase activity in copper(II) complexes of phenolic oximes. researchgate.net
Understand Structure-Property Relationships: By systematically studying a series of related compounds, computational models can help to establish clear relationships between the molecular structure of the ligands and the macroscopic properties of the resulting materials. This knowledge is crucial for the rational design of new functional materials.
Integration of this compound Chemistry into Catalytic Systems
The ability of this compound and its derivatives to form stable metal complexes suggests their potential use in catalysis. The pyridyl and hydroxyl/oxime functionalities can act as anchoring points for catalytically active metal centers. benthamdirect.com
Future research directions in this area include:
Asymmetric Catalysis: The chiral nature of this compound can be exploited in asymmetric catalysis. Studies on the heterogeneous catalytic hydrogenation of 2,2'-pyridoin have already demonstrated the potential for diastereoselective transformations. researchgate.netacs.org Future work could focus on developing chiral catalysts based on this compound complexes for a broader range of enantioselective reactions.
Oxidation Catalysis: The redox-active nature of some metal complexes of this compound derivatives could be harnessed for oxidation catalysis. For example, copper(II)-oximato complexes have been noted for their use as catalysts in catecholase activity. researchgate.net
Heterogeneous Catalysis: Immobilizing this compound-based metal complexes on solid supports could lead to the development of robust and recyclable heterogeneous catalysts. semanticscholar.org This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation and reuse. rsc.org Research into the catalytic hydrogenation of alpha,beta-unsaturated ketones has explored the use of modified catalysts. benthamdirect.com
Q & A
Basic: What are the established synthetic routes for alpha-Pyridoin, and how can researchers optimize yield and purity?
This compound (1,2-di(2-pyridyl)-1,2-ethenediol) is typically synthesized via condensation reactions. A common method involves the base-catalyzed dimerization of 2-pyridinecarboxaldehyde under controlled conditions. Optimization strategies include:
- Temperature modulation : Lower temperatures (0–5°C) reduce side reactions, improving yield .
- Catalyst selection : Using mild bases like KOH or NaOH minimizes decomposition.
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) enhances purity. Validate purity via HPLC (>95%) and NMR (e.g., absence of aldehyde proton signals at ~10 ppm) .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm structure via diagnostic peaks:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.
- Mass spectrometry (HRMS) : Exact mass analysis (C₁₂H₁₀N₂O₂: 214.0742) validates molecular identity .
Basic: What are the primary antioxidant mechanisms of this compound?
This compound acts as a radical scavenger due to its enediol structure, which donates hydrogen atoms to neutralize free radicals. Key assays include:
- Galvinoxyl radical (GO•) scavenging : Monitor decay at 428 nm via UV-Vis spectroscopy .
- DPPH assay : Measure reduction in absorbance at 517 nm to quantify radical quenching efficiency .
- Comparative studies : Use IC₅₀ values to benchmark against ascorbic acid or Trolox .
Advanced: How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives?
- Derivative synthesis : Introduce substituents at pyridyl positions (e.g., 5,5'- or 6,6'-methyl groups) to study steric/electronic effects .
- Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict redox potentials and radical stability .
- In vitro assays : Pair kinetic studies (e.g., stopped-flow spectroscopy) with cellular models (e.g., erythrocyte hemolysis assays) to correlate SAR with biological activity .
Advanced: How should researchers resolve contradictions in antioxidant activity data across different experimental models?
- Source identification : Check for methodological variability (e.g., solvent polarity in DPPH assays affecting radical solubility) .
- Control standardization : Use internal standards (e.g., Trolox) to normalize inter-lab variability .
- Meta-analysis : Apply statistical tools (ANOVA, regression) to isolate variables (e.g., pH, temperature) causing discrepancies .
Advanced: What frameworks guide hypothesis-driven research on this compound’s comparative efficacy against other antioxidants?
- PICO framework :
- FINER criteria : Ensure hypotheses are Feasible, Novel, Ethical, and Relevant to mechanistic biochemistry .
Advanced: How can researchers validate the reproducibility of this compound synthesis and bioactivity studies?
- Open protocols : Publish detailed synthetic steps (molar ratios, reaction times) and raw spectral data in supplementary materials .
- Inter-lab collaboration : Cross-validate results via round-robin testing.
- Data repositories : Share HPLC chromatograms and NMR spectra in public databases (e.g., Zenodo) to enhance transparency .
Advanced: What strategies mitigate bias in data interpretation during mechanistic studies?
- Blinded analysis : Separate data collection and interpretation roles among team members .
- Triangulation : Combine multiple assays (e.g., ESR for radical detection, LC-MS for metabolite profiling) to confirm findings .
- Pre-registration : Document hypotheses and analytical plans before experimentation to avoid post hoc adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
